2-bromo-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2-bromo-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors. The oxan-4-yl group is then introduced via a nucleophilic substitution reaction. The final step involves the sulfonation of the benzene ring, followed by bromination to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-bromo-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide: is similar to other sulfonamide derivatives, such as:
Uniqueness
The presence of the bromine atom in this compound makes it unique compared to its analogs. Bromine can influence the compound’s reactivity and interactions with biological targets, potentially leading to different pharmacological properties.
Properties
IUPAC Name |
2-bromo-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3S/c18-16-3-1-2-4-17(16)24(21,22)19-13-14-5-9-20(10-6-14)15-7-11-23-12-8-15/h1-4,14-15,19H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDMJRYPOPBJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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